molecular formula C58H54Cl2P2Ru B589733 [Rucl(P-cymene)((S)-tolbinap)]CL CAS No. 131614-43-2

[Rucl(P-cymene)((S)-tolbinap)]CL

Katalognummer B589733
CAS-Nummer: 131614-43-2
Molekulargewicht: 984.988
InChI-Schlüssel: BHIUOOHVIWKUTN-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“[Rucl(P-cymene)((S)-tolbinap)]CL” is a chiral precious metal catalyst. It has applications in asymmetric hydrogenation and isomerization reactions .


Chemical Reactions Analysis

“[Rucl(P-cymene)((S)-tolbinap)]CL” is used in asymmetric hydrogenation and isomerization reactions . More specific reaction details are not available in the search results.


Physical And Chemical Properties Analysis

“[Rucl(P-cymene)((S)-tolbinap)]CL” is a powder . Its molecular weight is 928.88 and its empirical formula is C58H54Cl2P2Ru .

Wissenschaftliche Forschungsanwendungen

Asymmetric Hydrogenation of Ketones

[RuCl(p-cymene)((S)-tolbinap)]Cl is recognized for its efficiency in the asymmetric hydrogenation of ketones . This process is crucial for producing chiral alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals. The high enantioselectivity of this catalyst allows for the production of a preferred enantiomer, minimizing the need for separation of enantiomeric mixtures.

Anticancer Activity

This ruthenium complex has been studied for its anticancer properties . It exhibits high antiproliferative activity against various cancer cell lines, including human glioma and lung carcinoma. Its mode of action is presumed to be different from traditional platinum-based drugs, potentially offering a new pathway for cancer treatment.

Antioxidant Activity

Research indicates that [RuCl(p-cymene)((S)-tolbinap)]Cl can also exhibit antioxidant activity . This property is beneficial in the context of biological systems where oxidative stress can lead to cellular damage. The complex’s ability to neutralize free radicals may contribute to its therapeutic potential.

Asymmetric Reductive Amination

The complex is involved in asymmetric reductive amination reactions . This application is significant in the synthesis of chiral amines, which are important building blocks in the production of various bioactive compounds, including pharmaceuticals and agrochemicals.

Hydroformylation and Hydrogenation of Olefins

[RuCl(p-cymene)((S)-tolbinap)]Cl plays a role in the hydroformylation and hydrogenation of terminal olefins . These reactions are part of a tandem process that converts olefins into aldehydes and alcohols, which are key intermediates in industrial chemistry.

Asymmetric Isomerization Reactions

Lastly, the complex is applicable in asymmetric isomerization reactions . This process is used to rearrange molecules into more useful isomers, particularly in the synthesis of pharmaceuticals where the isomer’s configuration can significantly affect its biological activity.

Safety and Hazards

While handling “[Rucl(P-cymene)((S)-tolbinap)]CL”, it’s recommended to wear suitable protective equipment, prevent dispersion of dust, and avoid contact with skin, eyes, and clothing .

Zukünftige Richtungen

Ruthenium-catalyzed transfer hydrogenation reactions, such as those facilitated by “[Rucl(P-cymene)((S)-tolbinap)]CL”, have emerged as powerful tools in organic synthesis. They have applications in the synthesis of fine chemicals to pharmaceuticals .

Wirkmechanismus

Target of Action

[Rucl(P-cymene)((S)-tolbinap)]CL is a ruthenium-based complex that has been shown to have significant anticancer activity . The primary targets of this compound are cancer cells, particularly breast cancer cells . The compound interacts with these cells, leading to cytotoxic effects and apoptosis .

Mode of Action

The compound interacts with its targets through a process known as asymmetric transfer hydrogenation . This process involves the transfer of hydrogen from a donor molecule to an acceptor molecule, resulting in the reduction of the acceptor molecule . In the case of [Rucl(P-cymene)((S)-tolbinap)]CL, the acceptor molecules are likely to be key biomolecules within the cancer cells, leading to their disruption and eventual cell death .

Biochemical Pathways

It is known that the compound induces apoptosis in cancer cells . Apoptosis is a form of programmed cell death, and its induction is a common strategy in cancer therapy. The compound’s ability to induce apoptosis suggests that it may affect pathways related to cell survival and death.

Pharmacokinetics

Studies have shown that the compound is quickly absorbed in serum . There is no significant accumulation in any of the tested organs, suggesting that the compound is likely to be metabolized and excreted efficiently .

Result of Action

The primary result of the action of [Rucl(P-cymene)((S)-tolbinap)]CL is the induction of apoptosis in cancer cells . This leads to the death of these cells, thereby inhibiting the growth and spread of the cancer. Moreover, the compound has been found to exhibit cell-free antioxidant activity , which could potentially contribute to its anticancer effects.

Eigenschaften

IUPAC Name

[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H40P2.C10H14.2ClH.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;1-8(2)10-6-4-9(3)5-7-10;;;/h5-32H,1-4H3;4-8H,1-3H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIUOOHVIWKUTN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.Cl[Ru]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H54Cl2P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

985.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Rucl(P-cymene)((S)-tolbinap)]CL

CAS RN

228120-95-4
Record name Chloro[(S)-(-)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl](p-cymene)ruthenium(II) chloride [RuCl(p-cymene)((S)-tolbinap)]Cl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.